(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
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Overview
Description
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine-2,5-diones This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring
Mechanism of Action
Target of Action
It is known that the piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .
Mode of Action
It is known that piperazine-2,5-dione derivatives interact with their targets to exert their bioactive effects .
Biochemical Pathways
Given its bioactive properties, it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in the context of its anticancer activity .
Result of Action
One of the synthesized N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, Compound 6h, was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione and its derivatives may have potential as anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione can be achieved through a multicomponent reaction known as the Ugi reaction. This reaction involves the use of commercially available starting materials and is known for its high atom economy. The reaction typically occurs at room temperature in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form piperazine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include piperazine derivatives with various functional groups, which can be further utilized in different applications .
Scientific Research Applications
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential anticancer, antibiotic, and antibacterial activities.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biology: It is used in the study of biological processes and the development of new therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (3R,6S)-3-Benzyl-6-(2-methylpropyl)piperazine-2,5-dione
- (3R,6S)-3-(hydroxymethyl)-6-(phenylmethyl)piperazine-2,5-dione
Uniqueness
(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is unique due to the presence of two hydroxymethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-ZXZARUISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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